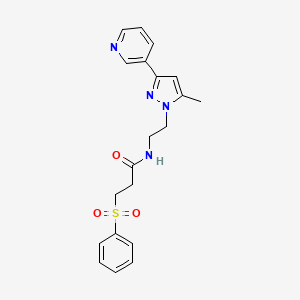

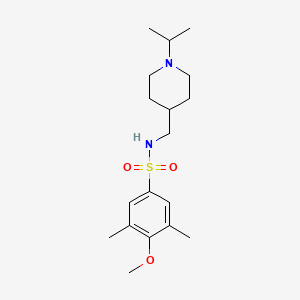

![molecular formula C23H30N4OS B3012456 N-[(4-苯基-5-丙-2-基硫代-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺 CAS No. 476452-22-9](/img/structure/B3012456.png)

N-[(4-苯基-5-丙-2-基硫代-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on adamantane derivatives has led to the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. Adamantane is a unique diamondoid structure that imparts stability and unique properties to its derivatives. The studies under consideration have explored the synthesis and characterization of two such derivatives with promising attributes.

Synthesis Analysis

In the first study, two new N'-heteroarylidene-1-carbohydrazide derivatives were synthesized through the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes . The synthesis process was carefully designed to yield compounds with broad-spectrum antibacterial properties. The chemical structures of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared, and UV-vis spectroscopies, along with single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure analysis of the synthesized compounds revealed an asymmetrical charge distribution, with electron density accumulating around the nitrogen and oxygen atoms. This charge distribution leads to the molecules stacking in an antiparallel fashion within the crystalline state. The polar contacts contribute differently to the stability of the lattice in each compound, affecting the density and symmetry of their crystal structures .

Chemical Reactions Analysis

The study did not explicitly detail specific chemical reactions beyond the synthesis process. However, the electron density difference maps (EDDM) indicated that during UV-Vis light absorption, there is a flow of electron density within the π-delocalized system among the pyridyl/thiophene ring, the nitro group, and the N'-methyleneacetohydrazide moiety . This suggests that the compounds could undergo electronic transitions that may be relevant in light-absorbing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the adamantane derivatives were extensively characterized. The compounds displayed intense UV-Vis light absorption, which is indicative of their potential use in optical materials or as light-sensitive agents. The antibacterial activity of the compounds was significant, with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL, and they also exhibited weak to moderate antifungal activity against Candida albicans . The second study focused on polyamides derived from adamantane, which showed good solubility in various solvents, high tensile strength, and thermal stability, with glass transition temperatures ranging from 228–307°C and decomposition temperatures between 395–450°C . These properties suggest their suitability for high-performance materials in engineering applications.

科学研究应用

金属有机框架 (MOF)

官能化的金刚烷衍生物,包括与 N-[(4-苯基-5-丙-2-基硫代-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺相似的结构,已被探索用于设计混合配体的铜(II) 1,2,4-三唑基/羧酸盐金属有机框架 (MOF)。这些框架展示了独特的结构特征和磁性,突出了它们在材料科学中的潜力,尤其是在催化和磁性应用方面 (Senchyk 等人,2013)。

催化合成

该化合物的衍生物已被用于 N-芳基金刚烷-1-甲酰胺的催化合成中,在特定条件下展示了有效的产率。该应用表明该化合物在促进药物和高级有机材料生产中的作用,为金刚烷的功能化提供了一种通用的方法 (Shishkin 等人,2020)。

光谱和振动研究

与本化合物相关的含金刚烷的三唑硫酮已进行了结构、振动和紫外/可见光研究。这些研究提供了对其潜在生物活性的见解,突出了它们在新型治疗剂开发中的相关性。光谱方法以及密度泛函理论 (DFT) 和多参考从头算方法提供了有关其结构特征和在药物中的潜在应用的宝贵信息 (Shundalau 等人,2019)。

反应性和吸附行为

三唑衍生物金刚烷化合物的反应性和吸附行为已通过 DFT 和分子动力学 (MD) 模拟研究进行了探索。这些研究阐明了化合物的稳定性、反应性质和与水分子的相互作用,表明它们在设计具有良好药物特性的药物中的潜在用途 (Al-Ghulikah 等人,2021)。

属性

IUPAC Name |

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4OS/c1-15(2)29-22-26-25-20(27(22)19-6-4-3-5-7-19)14-24-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,15-18H,8-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFJYWYORIGNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)